molecular formula C18H27NO2 B297434 N-cyclooctyl-2-(4-ethylphenoxy)acetamide

N-cyclooctyl-2-(4-ethylphenoxy)acetamide

Cat. No.: B297434
M. Wt: 289.4 g/mol
InChI Key: ACCBCVIRBHOGFU-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclooctyl group attached to the acetamide nitrogen and a 4-ethylphenoxy substituent at the α-carbon of the acetamide backbone.

Properties

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-cyclooctyl-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20)

InChI Key

ACCBCVIRBHOGFU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of N-Cyclooctyl-2-(4-ethylphenoxy)acetamide and Analogues

Compound Name Substituent on Acetamide Nitrogen Phenoxy Substituent Key Functional Groups
This compound Cyclooctyl 4-Ethylphenoxy None
N-Cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide () Cyclopentyl 4-Methyl-2-oxochromen-7-yloxy Chromenone ring (2-oxo)
2-(4-Ethylphenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11aa, ) Isopropyl 4-Ethylphenoxy Oxadiazole ring
CNS-11g () 2,6-Dimethylphenyl 4-Benzylphthalazinyl Phthalazine ring (1-oxo)
N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide () Cyclohexenylethyl 4-Ethylphenoxy Cyclohexene ring

Key Observations :

  • Lipophilicity : The cyclooctyl group in the target compound confers higher lipophilicity than cyclopentyl () or isopropyl () substituents, which may enhance blood-brain barrier penetration .
  • Bioactivity : Compounds with oxadiazole () or phthalazine () moieties exhibit distinct biological activities (e.g., proteasome inhibition or anti-aggregation effects) due to their electron-deficient aromatic systems, which are absent in the target compound.
  • Toxicity: Substituents like nitro groups in NFTA () are linked to carcinogenicity, whereas the 4-ethylphenoxy group in the target compound may reduce such risks due to its neutral electronic nature.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) HPLC Purity (%) LogP (Predicted) Solubility (mg/mL)
This compound Not reported Not reported ~4.2* Low (DCM/methanol)
11aa () 106.7–109.2 95.5 3.8 Moderate in DCM
CNS-11g () Not reported Not reported ~3.5 Moderate in DMSO
N-Cyclopentyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide () Not reported Not reported ~2.9 Low in water

Notes:

  • *Predicted LogP for this compound is estimated using fragment-based methods, considering the cyclooctyl group’s contribution .
  • Solubility trends correlate with substituent polarity; oxadiazole-containing compounds () show better aqueous solubility than highly lipophilic derivatives.

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